6-Chloro-1-hydrazinylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-hydrazinylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally similar to quinolines The presence of a chlorine atom at the 6th position and a hydrazinyl group at the 1st position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-hydrazinylisoquinoline typically involves the reaction of 6-chloroisoquinoline with hydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazinyl group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-hydrazinylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom or the hydrazinyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
6-Chloro-1-hydrazinylisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
6-Chloroisoquinoline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
1-Hydrazinylisoquinoline: Does not have the chlorine atom, which may affect its chemical properties and reactivity.
6-Bromo-1-hydrazinylisoquinoline: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and applications.
Uniqueness: 6-Chloro-1-hydrazinylisoquinoline’s unique combination of a chlorine atom and a hydrazinyl group provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, offering opportunities for the development of new chemical reactions and potential therapeutic agents.
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(6-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
CJSBUHXNHPKGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NN)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.